molecular formula C6H10F3NO B1377595 2-Methyl-5-(trifluoromethyl)morpholine CAS No. 1375471-67-2

2-Methyl-5-(trifluoromethyl)morpholine

Cat. No.: B1377595
CAS No.: 1375471-67-2
M. Wt: 169.14 g/mol
InChI Key: FOMQMFRRIIWKGI-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethyl)morpholine: is a heterocyclic organic compound that features a morpholine ring substituted with a methyl group at the second position and a trifluoromethyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Methyl-5-(trifluoromethyl)morpholine can be achieved through several methods. One common approach involves the reaction of 2-methylmorpholine with a trifluoromethylating agent. For instance, the trifluoromethylation of 2-methylmorpholine can be carried out using trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically conducted under anhydrous conditions and at elevated temperatures to ensure complete conversion.

Industrial Production Methods:

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

2-Methyl-5-(trifluoromethyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted morpholine derivatives with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

2-Methyl-5-(trifluoromethyl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and safety profiles.

    Industry: It is used in the production of agrochemicals and materials with specialized properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(trifluoromethyl)morpholine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact molecular pathways and targets are subject to ongoing research, with studies focusing on its potential as an enzyme inhibitor or receptor modulator.

Comparison with Similar Compounds

    2-Methylmorpholine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    5-(Trifluoromethyl)morpholine: Lacks the methyl group at the second position, affecting its reactivity and applications.

    2,5-Dimethylmorpholine: Contains two methyl groups but lacks the trifluoromethyl group, leading to distinct properties.

Uniqueness:

2-Methyl-5-(trifluoromethyl)morpholine is unique due to the presence of both a methyl group and a trifluoromethyl group on the morpholine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-methyl-5-(trifluoromethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c1-4-2-10-5(3-11-4)6(7,8)9/h4-5,10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMQMFRRIIWKGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CO1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701270334
Record name Morpholine, 2-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701270334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375471-67-2
Record name Morpholine, 2-methyl-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375471-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 2-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701270334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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